Superior α-Glucosidase Inhibition vs. Clinical Standard Acarbose
Macrocarpal O exhibits exceptionally potent α-glucosidase inhibition, a key target in diabetes research. In a direct enzymatic assay, Macrocarpal O demonstrated an IC50 of 5.1 ± 0.1 μM. This activity is over two orders of magnitude more potent than the clinical standard drug acarbose, which had an IC50 of 625.0 ± 1 μM in the same assay system . This represents a 122-fold increase in potency under the reported conditions, establishing Macrocarpal O as a high-potency starting point for developing next-generation α-glucosidase inhibitors.
| Evidence Dimension | In vitro α-glucosidase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.1 ± 0.1 μM |
| Comparator Or Baseline | Acarbose (Clinical standard α-glucosidase inhibitor) |
| Quantified Difference | 122.5-fold more potent (5.1 μM vs 625.0 μM) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This quantitative potency difference is a primary driver for selecting Macrocarpal O for α-glucosidase SAR studies or diabetes target validation, over other macrocarpals which lack reported activity for this target.
